molecular formula C14H8ClFN2OS B11493665 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11493665
M. Wt: 306.7 g/mol
InChI Key: JHPOPIMHFJTMAG-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide: C9H6ClN2OS\text{C}_9\text{H}_6\text{ClN}_2\text{OS}C9​H6​ClN2​OS

    .
  • It belongs to the class of benzothiazole derivatives, which are heterocyclic compounds containing a benzene ring fused with a thiazole ring.
  • The compound’s systematic name describes its substituents: a chlorine atom at position 2 and a fluorine atom at position 6 of the benzothiazole ring, attached to a benzamide group.
  • Benzothiazole derivatives exhibit diverse biological activities and are of interest in medicinal chemistry.
  • Preparation Methods

    • The synthesis of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves several synthetic pathways:

        Amide Coupling: Under amide coupling conditions, the reaction begins with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids.

      • Other synthetic methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.
  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets. For example, studies may explore its binding to enzymes or receptors involved in disease pathways.
    • Further research is needed to elucidate the precise mechanism by which it exerts its effects.
  • Comparison with Similar Compounds

    Remember that this article provides an overview, and further literature exploration will yield more detailed information

    Properties

    Molecular Formula

    C14H8ClFN2OS

    Molecular Weight

    306.7 g/mol

    IUPAC Name

    2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

    InChI

    InChI=1S/C14H8ClFN2OS/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(16)7-12(11)20-14/h1-7H,(H,17,18,19)

    InChI Key

    JHPOPIMHFJTMAG-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl

    Origin of Product

    United States

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